molecular formula C8H17BrO2S B13570708 3-(Bromomethyl)-1-(ethylsulfonyl)pentane

3-(Bromomethyl)-1-(ethylsulfonyl)pentane

Cat. No.: B13570708
M. Wt: 257.19 g/mol
InChI Key: HHWGXCRLBXVPGQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-(ethylsulfonyl)pentane is an organic compound that features both a bromomethyl group and an ethylsulfonyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-(ethylsulfonyl)pentane typically involves the bromomethylation of a suitable precursor. One common method is the reaction of a pentane derivative with paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to introduce the bromomethyl group . This method is advantageous as it minimizes the generation of highly toxic byproducts.

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product while ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-(ethylsulfonyl)pentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a methyl derivative.

    Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfonic acids or other oxidized sulfur species.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Oxidizing Agents: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Reduction Products: The major product of reduction is 1-(ethylsulfonyl)pentane.

    Oxidation Products: Oxidation can yield sulfonic acids or sulfoxides.

Scientific Research Applications

3-(Bromomethyl)-1-(ethylsulfonyl)pentane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, potentially enhancing their pharmacological properties.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-(ethylsulfonyl)pentane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity can be exploited to form new bonds and introduce functional groups into target molecules. The ethylsulfonyl group can participate in various redox reactions, further expanding the compound’s utility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-1-(ethylsulfonyl)pentane is unique due to the presence of both a bromomethyl and an ethylsulfonyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one of these groups. The combination of these groups in a single molecule provides a versatile tool for synthetic chemists and researchers.

Properties

Molecular Formula

C8H17BrO2S

Molecular Weight

257.19 g/mol

IUPAC Name

3-(bromomethyl)-1-ethylsulfonylpentane

InChI

InChI=1S/C8H17BrO2S/c1-3-8(7-9)5-6-12(10,11)4-2/h8H,3-7H2,1-2H3

InChI Key

HHWGXCRLBXVPGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCS(=O)(=O)CC)CBr

Origin of Product

United States

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